molecular formula C10H16O3 B13492573 1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione

1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione

Cat. No.: B13492573
M. Wt: 184.23 g/mol
InChI Key: LVWZEYNHZFPSMH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable alkene, followed by functional group transformations to introduce the methoxy and dione functionalities. Reaction conditions often involve the use of catalysts, such as transition metal complexes, and specific reagents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dione functionality to diols or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols.

Scientific Research Applications

1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the functional groups present in the compound and their ability to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-5-methoxy-2-methylhexane-1,3-dione: Similar structure but with an additional carbon in the chain.

    1-Cyclopropyl-5-ethoxy-2-methylpentane-1,3-dione: Similar structure with an ethoxy group instead of a methoxy group.

    1-Cyclopropyl-5-methoxy-2-ethylpentane-1,3-dione: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyclopropyl group, in particular, adds to its uniqueness, as cyclopropyl-containing compounds often exhibit interesting chemical and biological properties.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1-cyclopropyl-5-methoxy-2-methylpentane-1,3-dione

InChI

InChI=1S/C10H16O3/c1-7(9(11)5-6-13-2)10(12)8-3-4-8/h7-8H,3-6H2,1-2H3

InChI Key

LVWZEYNHZFPSMH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCOC)C(=O)C1CC1

Origin of Product

United States

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